N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylsulfanyl)phenyl group and at the 2-position with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The methylsulfanyl (SMe) group at the para position of the phenyl ring contributes to lipophilicity, while the benzodioxine system may enhance metabolic stability due to its constrained oxygenated bicyclic structure . Its molecular formula is C₁₈H₁₅N₃O₄S (molecular weight: ~355–401 g/mol, depending on substituents), and it is hypothesized to exhibit bioactivity relevant to kinase inhibition or GPCR modulation, given structural parallels to known pharmacophores .
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-13-5-2-11(3-6-13)17-20-21-18(25-17)19-16(22)12-4-7-14-15(10-12)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGZWODYJCFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring. Common reagents used in the synthesis include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and various bases such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomer: G786-0425 (2-(Methylsulfanyl)phenyl Analog)
Compound : N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Key Differences :
- The methylsulfanyl group is at the ortho (2-) position of the phenyl ring instead of the para (4-) position.
- Impact : Steric hindrance near the oxadiazole core may reduce binding affinity to planar active sites compared to the para-substituted analog. Computational studies (e.g., DFT methods like B3LYP ) predict altered dipole moments and solubility profiles.
Sulfonyl Derivative: G786-0430 (4-(Methanesulfonyl)phenyl Analog)
Compound : N-{5-[4-(methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Key Differences :
- The SMe group is oxidized to a sulfone (SO₂Me), increasing polarity.
- The sulfone group may engage in stronger hydrogen bonding with target proteins, improving selectivity .
Heterocyclic Variants from the Building Blocks Catalogue
Example: 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 1241292-87-4) Key Differences:
- Replaces oxadiazole with a pyrazole ring and introduces a nitro group on the benzodioxine.
- Pyrazole rings are more rigid than oxadiazoles, which could affect conformational flexibility during binding .
Structural and Functional Analysis Table
Discussion of Structural Variations and Implications
- Positional Isomerism : Para-substituted analogs generally exhibit superior binding in flat active sites (e.g., kinase ATP pockets) due to reduced steric clash compared to ortho-substituted derivatives .
- Oxidation State (SMe vs. SO₂Me) : Sulfonyl groups enhance solubility but may limit blood-brain barrier penetration. This trade-off is critical in CNS vs. peripheral target drug design .
- Heterocycle Swapping : Replacing oxadiazole with pyrazole or isoxazole (e.g., compounds in ) alters hydrogen-bonding capacity and ring strain, impacting target engagement .
Computational and Experimental Insights
- DFT Methods : Studies using functionals like B3LYP and basis sets like 6-31G* predict electronic properties (e.g., charge distribution on SMe/SO₂Me) that correlate with experimental solubility and reactivity data.
- Crystallography : Tools like SHELX aid in resolving subtle conformational differences between analogs, particularly in oxadiazole ring planarity and substituent orientation.
Biological Activity
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O2S2 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | NLQPXWHLEINRMB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of oxadiazole and benzodioxine rings. The process often utilizes reagents such as hydrazine derivatives and various coupling agents to achieve the desired structure. The synthetic pathway can be summarized as follows:
- Formation of Oxadiazole Ring : This can be achieved by reacting appropriate hydrazines with carbonyl compounds in the presence of acid catalysts.
- Formation of Benzodioxine Structure : This involves cyclization reactions that may require specific conditions to ensure the stability of the dioxine ring.
- Final Coupling : The final step usually involves coupling reactions to attach the oxadiazole moiety to the benzodioxine core.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism appears to involve:
- Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest : It causes an increase in the sub-G1 population of cells, indicating cell cycle arrest and subsequent apoptosis.
In a study conducted on HeLa cells treated with varying concentrations of the compound (0–20 µM), it was found that:
| Compound Concentration (µM) | % Early Apoptosis (24h) | IC50 Value (µM) |
|---|---|---|
| 5 | 30% | Not reached |
| 10 | 50% | 18 |
| 20 | 70% | 6 |
These results indicate a concentration-dependent induction of apoptosis.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogens. In vitro studies have shown its effectiveness against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Aspergillus niger, Aspergillus oryzae
The antimicrobial activity is assessed using standard methods such as the cup plate method at a concentration of 1 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism.
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
- Induction of Apoptosis : Through activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
Case Study 1: Anticancer Activity in HeLa Cells
A detailed study investigated the effects of this compound on HeLa cells. The results showed a significant increase in early apoptotic markers after treatment with concentrations as low as 5 µM.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against E. coli and S. aureus. The results indicated that at a concentration of 1 µg/mL, the compound effectively inhibited bacterial growth compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
